molecular formula C11H7F3N4O B11075134 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-

Cat. No.: B11075134
M. Wt: 268.19 g/mol
InChI Key: SYFPGDHRXPUBSO-UHFFFAOYSA-N
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Description

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- is a heterocyclic compound that combines the structural features of pyrazole and benzoimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino benzoimidazole and trifluoromethyl pyrazole.

    Diazotization: The 2-amino benzoimidazole undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with trifluoromethyl pyrazole in a basic medium, such as pyridine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-chloromethyl-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The trifluoromethyl group in 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C11H7F3N4O

Molecular Weight

268.19 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16)

InChI Key

SYFPGDHRXPUBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F

Origin of Product

United States

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